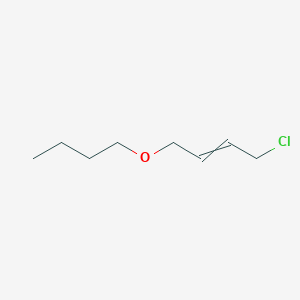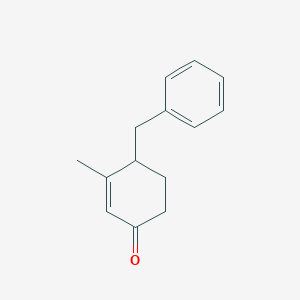
4-Benzyl-3-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Benzyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of a 4-carbetoxy derivative.
Oxidation: The oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-3-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclohexenone ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different ketones or alcohols .
Applications De Recherche Scientifique
4-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its binding to enzymes and other proteins. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A similar compound with a methyl group and a cyclohexenone ring.
4-Methylcyclohex-3-en-1-one: Another similar compound with a methyl group and a cyclohexenone ring.
Propriétés
Numéro CAS |
169693-29-2 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-benzyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Clé InChI |
JUEAEVXCRYIKQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)CCC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
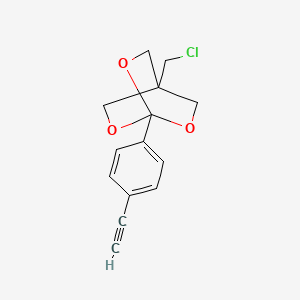
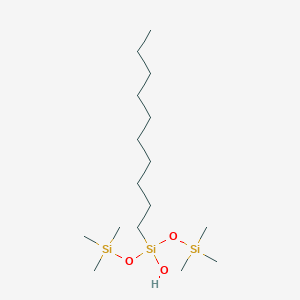
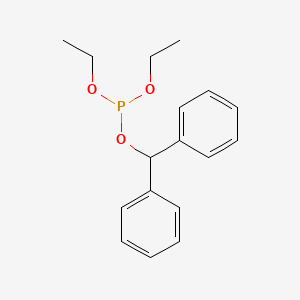
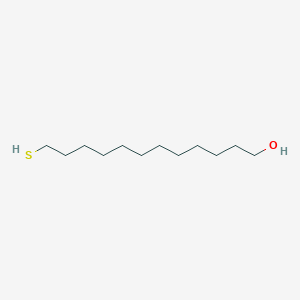
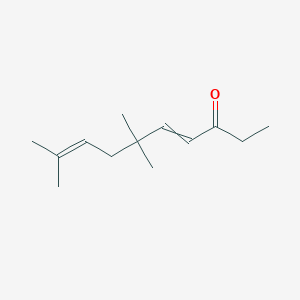
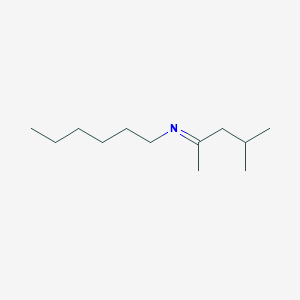
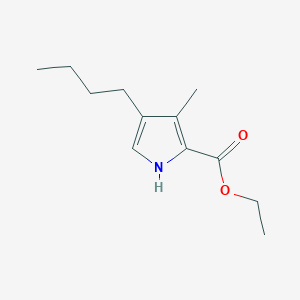

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
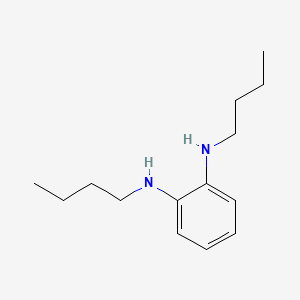
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
